![molecular formula C17H25NO3 B4226710 N-cyclohexyl-3-(2-ethoxyethoxy)benzamide](/img/structure/B4226710.png)
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide
Übersicht
Beschreibung
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained attention due to its potential therapeutic applications in various diseases, including pain, hypertension, and epilepsy.
Wirkmechanismus
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability, smooth muscle contraction, and cardiac function. By blocking these channels, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can reduce the influx of calcium ions into the cells, leading to a decrease in neuronal excitability, vasodilation, and reduced cardiac contractility.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been shown to have significant effects on the cardiovascular system, including a decrease in blood pressure and heart rate. It also has analgesic effects, as it can reduce pain sensitivity in animal models of neuropathic and inflammatory pain. N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been found to have antiepileptic effects, as it can reduce the frequency and duration of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has several advantages as a research tool, including its selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide. One area of focus is the development of more potent and selective T-type calcium channel blockers based on the structure of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide. Another area of interest is the investigation of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide in other disease models, including neuropathic pain, migraine, and anxiety. Additionally, the potential use of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide as a therapeutic agent in humans warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has also been investigated for its antihypertensive effects, as it can reduce blood pressure by blocking T-type calcium channels in the vascular smooth muscle cells. Additionally, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has been shown to have antiepileptic effects, as it can reduce the frequency and duration of seizures in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-20-11-12-21-16-10-6-7-14(13-16)17(19)18-15-8-4-3-5-9-15/h6-7,10,13,15H,2-5,8-9,11-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDVNYZCLVLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.